molecular formula C7H4F3NO3 B1319300 3-Nitro-4-(trifluoromethyl)phenol CAS No. 25889-36-5

3-Nitro-4-(trifluoromethyl)phenol

Cat. No.: B1319300
CAS No.: 25889-36-5
M. Wt: 207.11 g/mol
InChI Key: NIIKTULPELJXBP-UHFFFAOYSA-N
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Description

3-Nitro-4-(trifluoromethyl)phenol: is an organic compound with the molecular formula C₇H₄F₃NO₃ and a molecular weight of 207.11 g/mol . It is also known by other names such as 5-Hydroxy-2-nitrobenzotrifluoride and α,α,α-Trifluoro-4-nitro-m-cresol . This compound is characterized by the presence of a nitro group (-NO₂) and a trifluoromethyl group (-CF₃) attached to a phenol ring, making it a unique and versatile chemical in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4-(trifluoromethyl)phenol typically involves the nitration of 4-(trifluoromethyl)phenol. The process includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides, base (e.g., sodium hydroxide, NaOH).

Major Products Formed:

    Reduction: 3-Amino-4-(trifluoromethyl)phenol.

    Substitution: Various ethers or esters depending on the substituent introduced.

Mechanism of Action

The primary mechanism of action of 3-Nitro-4-(trifluoromethyl)phenol involves its ability to uncouple mitochondrial oxidative phosphorylation. This action disrupts the production of ATP, leading to energy depletion in cells. This mechanism is particularly effective in controlling sea lamprey populations by targeting their metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 3-Nitro-4-(trifluoromethyl)phenol is unique due to the presence of both the nitro and trifluoromethyl groups, which impart distinct chemical and biological properties.

Properties

IUPAC Name

3-nitro-4-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)5-2-1-4(12)3-6(5)11(13)14/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIKTULPELJXBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592387
Record name 3-Nitro-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25889-36-5
Record name 3-Nitro-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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